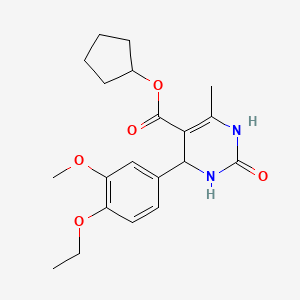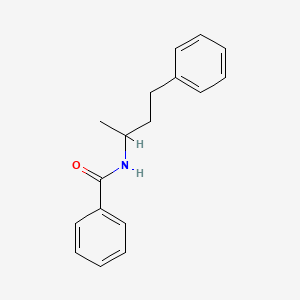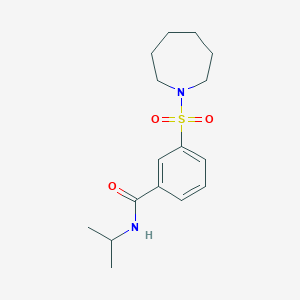![molecular formula C21H30N2O3 B4958371 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B4958371.png)
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone, also known as AZD0328, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. In
Wirkmechanismus
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone acts as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone can induce DNA damage and cell death in cancer cells, and reduce inflammation and pain in inflammatory diseases.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce DNA damage and cell death in cancer cells, reduce inflammation and pain in inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several future directions for the development of 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone as a therapeutic agent. These include further studies to determine its optimal dosing and administration, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further studies to determine its safety and efficacy in clinical trials.
Synthesemethoden
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone can be synthesized using a multi-step process, which involves the reaction of 4-methoxyphenylacetic acid with 1-azepanone to form 2-(4-methoxyphenyl)ethylazepan-1-one. This intermediate is then reacted with piperidin-2-one to form the final product, 5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
5-(1-azepanylcarbonyl)-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and central nervous system disorders. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies.
Eigenschaften
IUPAC Name |
5-(azepane-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-26-19-9-6-17(7-10-19)12-15-23-16-18(8-11-20(23)24)21(25)22-13-4-2-3-5-14-22/h6-7,9-10,18H,2-5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBNRZOQLOZADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)
![2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4958289.png)

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)
![methyl 2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4958310.png)
![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4958329.png)
![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4958351.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1R*,2S*)-2-phenylcyclopropyl]-1,3-oxazole-4-carboxamide](/img/structure/B4958398.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)